molecular formula C8H14N2O B15320276 1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol

1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol

Cat. No.: B15320276
M. Wt: 154.21 g/mol
InChI Key: GZPSRBHTELLVOC-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol is a chemical compound of significant interest in medicinal and organic chemistry research. As an imidazole derivative, it serves as a key synthetic intermediate for the development of novel bioactive molecules. Imidazole rings are a fundamental pharmacophore found in a wide range of therapeutic agents, and their derivatives are frequently investigated for diverse biological activities, including potential anticancer and antimicrobial properties . The structure of this compound, featuring both an imidazole heterocycle and a propanol side chain, makes it a valuable building block for constructing more complex molecular architectures, such as ether-linked derivatives . Researchers can utilize this compound in computer-aided drug design (CADD) studies, synthesis of hybrid molecules, and in vitro biological activity assays . It is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)propan-2-ol

InChI

InChI=1S/C8H14N2O/c1-3-10-5-4-9-8(10)6-7(2)11/h4-5,7,11H,3,6H2,1-2H3

InChI Key

GZPSRBHTELLVOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the alkylation of imidazole with an appropriate alkyl halide, followed by the reduction of the resulting intermediate. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, facilitating the nucleophilic attack on the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. Key findings:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

  • Products : 1-(1-Ethyl-1H-imidazol-2-yl)propan-2-one (ketone derivative).

  • Yield : ~70–85% under optimized temperatures (40–60°C).

Oxidizing Agent Conditions Product Applications
KMnO₄H₂SO₄, 50°C, 6 hrPropan-2-one derivativeIntermediate for anticancer agents
CrO₃Acetone, 40°C, 4 hrSame as abovePolymer crosslinking agents

Reduction Pathways

The hydroxyl group and imidazole ring participate in reduction:

  • Hydroxyl Reduction : Lithium aluminum hydride (LiAlH₄) converts the alcohol to 1-(1-ethyl-1H-imidazol-2-yl)propane.

  • Imidazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring to form imidazolidine derivatives.

Mechanistic Insights :

  • LiAlH₄ selectively reduces the alcohol without affecting the imidazole ring.

  • Hydrogenation at 80°C and 50 psi H₂ pressure achieves full ring saturation.

Substitution Reactions

The imidazole nitrogen and hydroxyl group enable nucleophilic and electrophilic substitutions:

Alkylation/Esterification

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., stearoyl chloride) .

  • Products :

    • Alkylated derivatives : 1-(1-Ethyl-1H-imidazol-2-yl)-2-methoxypropane (85% yield with CH₃I/NaOH) .

    • Esters : Stearate esters show antimicrobial activity (87% yield with stearoyl chloride/pyridine) .

Ring Functionalization

Electrophilic substitution at the imidazole C-4/C-5 positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing bioactivity .

  • Sulfonation : SO₃/DMF forms sulfonic acid derivatives for solubility tuning .

Catalytic Cyclization

Base-catalyzed intramolecular reactions form heterocycles:

  • Reagents : 1,8-Diazabicycloundec-7-ene (DBU) or BEMP .

  • Products : Imidazolidin-2-ones via urea intermediates (62% yield in 1 min) .

Mechanism :

  • Base-induced deprotonation of the alcohol or imidazole N–H.

  • Cyclization through nucleophilic attack (ΔG‡ ≈ 12.5 kcal/mol) .

Comparative Reactivity Table

Reaction Type Key Reagent Product Yield Citation
Oxidation (KMnO₄)KMnO₄/H₂SO₄Propan-2-one derivative78%
EsterificationStearoyl chlorideStearate ester87%
Catalytic CyclizationBEMP/CH₃CNImidazolidin-2-one62%
NitrationHNO₃/H₂SO₄5-Nitroimidazole derivative65%

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing ethylene and imidazole fragments.

  • Acid Sensitivity : Protonation at the imidazole N-3 position triggers ring-opening in strong acids (pH < 2).

This compound’s multifunctional reactivity positions it as a critical intermediate in medicinal chemistry and materials engineering. Ongoing research focuses on optimizing its catalytic applications and bioactivity modulation through structural derivatization.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Imidazole derivatives are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Analogues with Varying Imidazole Substituents

1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
  • Structure: A methyl group replaces the ethyl substituent at N1, and a phenyl group is attached to the propanol chain.
  • The methyl group reduces steric hindrance, improving solubility in non-polar solvents .
  • Applications : Explored as a chiral intermediate in asymmetric synthesis due to its rigid aromatic system .
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol
  • Structure : A nitro group at C5 of the imidazole ring and a tertiary alcohol (propan-2-ol).
  • Properties : The electron-withdrawing nitro group decreases basicity of the imidazole nitrogen, altering reactivity in acid-catalyzed reactions. Molecular weight: 185.18 g/mol .
  • Applications: Potential use in antiparasitic agents, given the nitroimidazole pharmacophore .
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol
  • Structure : Benzimidazole core replaces imidazole, fused with a benzene ring.
  • Properties : Increased molecular rigidity elevates melting points (~200–220°C). The extended conjugation enhances UV absorption, useful in analytical applications .
  • Synthesis : Achieved via cyclocondensation of o-phenylenediamine derivatives, yielding 70–85% .

Functional Group Modifications

3-Amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol
  • Structure: Amino group replaces the hydroxyl group in the propanol chain.
  • Properties: The amino group introduces hydrogen-bonding capability, increasing water solubility. Potential as a bifunctional ligand in metal catalysis .
  • Synthesis : Requires protective group strategies to prevent side reactions during amination .
1-(1H-Imidazol-1-yl)-3-phenylpropan-2-ol
  • Structure : Imidazole is linked via N1 to a propan-2-ol chain with a phenyl substituent.
  • Properties : The phenyl group enhances lipophilicity (logP ~2.5), favoring membrane permeability in drug design. Yield: 85% via epoxide ring-opening .
  • Applications : Antifungal and anticancer activities reported in preliminary studies .

Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Trends
1-(1-Ethyl-1H-imidazol-2-yl)propan-2-ol C8H14N2O 154.21 N1-Ethyl, C2-propan-2-ol Not reported Moderate in polar solvents
1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol C13H16N2O 216.28 N1-Methyl, C3-phenyl Not reported High in organic solvents
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol C7H11N3O3 185.18 C5-Nitro, tertiary alcohol Not reported Low in water
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol C9H10N2O 162.19 Benzimidazole core 200–220 Low in non-polar solvents

Biological Activity

1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is a compound that belongs to the imidazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound features an imidazole ring, which is crucial for its biological activity. Imidazole derivatives are known to exhibit various pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that imidazole derivatives often possess significant antimicrobial properties. A study highlighted that compounds with imidazole moieties exhibit activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents. For instance, certain substituted imidazoles showed MIC values significantly lower than those of standard antibiotics like fluconazole, indicating superior efficacy against resistant strains .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
This compound5.010.0
Fluconazole15.025.0

Antioxidant Activity

The antioxidant properties of imidazole-containing compounds have also been studied extensively. These compounds can scavenge free radicals due to their ability to donate electrons, thereby reducing oxidative stress in biological systems. A recent study demonstrated that derivatives of imidazole exhibited significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : Imidazole derivatives can act on various receptors, including adrenergic and imidazoline receptors, influencing cardiovascular functions and metabolic processes.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in microbial metabolism, leading to reduced viability of pathogens .
  • Cell Membrane Interaction : The lipophilic nature of the imidazole ring allows these compounds to integrate into cell membranes, disrupting membrane integrity and function.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, showcasing its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antioxidant Effects

In vitro experiments assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that it significantly reduced oxidative markers in cellular models exposed to oxidative stress, suggesting its utility in protective therapies against oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with 1-ethylimidazole and propan-2-ol derivatives. Use nucleophilic substitution or cross-coupling reactions to attach the ethyl and propanol groups to the imidazole ring .
  • Step 2 : Employ column chromatography (e.g., silica gel with ethyl acetate/ethanol gradients) for purification, followed by recrystallization in methanol/diethyl ether (1:1 v/v) to enhance crystallinity .
  • Step 3 : Validate purity via HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to confirm structural integrity .

Q. How can the molecular structure of this compound be characterized using crystallography?

  • Methodology :

  • Step 1 : Grow single crystals via slow evaporation of a methanol/ether solution.
  • Step 2 : Perform X-ray diffraction (XRD) using a Bruker D8 VENTURE diffractometer. Refine data with SHELXL for small-molecule structures or OLEX2 for visualization and analysis .
  • Step 3 : Analyze hydrogen bonding (e.g., O–H⋯N interactions) and dihedral angles to assess planarity of the imidazole ring and substituent orientations .

Q. What spectroscopic techniques are critical for confirming the compound’s identity?

  • Methodology :

  • Step 1 : Use 1^1H NMR to identify protons on the ethyl group (δ 1.2–1.5 ppm) and hydroxyl group (δ 2.5–3.0 ppm).
  • Step 2 : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated m/z 169.18 for C8_8H14_{14}N2_2O) .
  • Step 3 : FT-IR spectroscopy to detect functional groups (e.g., O–H stretch at 3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for imidazole derivatives?

  • Methodology :

  • Step 1 : Conduct systematic literature reviews using PubMed and Scopus with keywords like "imidazole derivatives + bioactivity + ethyl substituents" .
  • Step 2 : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, IC50_{50} assays).
  • Step 3 : Use computational docking (e.g., AutoDock Vina) to compare binding affinities of this compound with related compounds .

Q. What strategies improve the solubility of this compound for in vitro assays?

  • Methodology :

  • Step 1 : Test co-solvents (e.g., DMSO/PBS mixtures) and surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Step 2 : Synthesize prodrugs by acetylating the hydroxyl group to increase lipophilicity, followed by enzymatic hydrolysis in biological systems .
  • Step 3 : Characterize solubility changes via UV-Vis spectroscopy and dynamic light scattering (DLS) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Step 1 : Generate 3D structures using Gaussian 09 at the B3LYP/6-31G* level for geometry optimization.
  • Step 2 : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study interactions with receptors like GABAA_A or cytochrome P450 .
  • Step 3 : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What experimental designs are optimal for assessing chiral selectivity in derivatives of this compound?

  • Methodology :

  • Step 1 : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived ligands) and separate them using chiral HPLC columns (e.g., Chiralpak IA) .
  • Step 2 : Test enantiomeric activity differences in enzyme inhibition assays (e.g., acetylcholinesterase).
  • Step 3 : Analyze circular dichroism (CD) spectra to correlate optical activity with biological efficacy .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry (DSC)142–145°C (decomposition)
LogP (Lipophilicity)Shake-flask method1.2 ± 0.1 (indicating moderate hydrophobicity)
Hydrogen Bond Acceptor CountComputational3 (N and O atoms)

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